molecular formula C14H9Cl2FN2O2 B287539 N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide

N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide

Cat. No. B287539
M. Wt: 327.1 g/mol
InChI Key: QSKCJODKZXJXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, also known as ADP-ribose pyrophosphatase (ADPRase) inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various fields of study. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide involves the inhibition of ADPRase enzymes. ADPRase enzymes are responsible for the hydrolysis of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, a critical signaling molecule that plays a vital role in various cellular processes. The inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide leads to the accumulation of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, which can have significant impacts on cellular processes such as DNA repair, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide have been extensively studied in various cellular and animal models. Inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to enhance DNA damage response and repair, increase oxidative stress, and modulate inflammatory responses. Additionally, this compound has been found to have potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is its specificity towards ADPRase enzymes. This compound has been found to be highly selective towards ADPRase enzymes, making it a useful tool in the study of these enzymes' functions. Additionally, the synthesis method of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of this compound is its potential toxicity towards cells. Therefore, careful optimization of the concentration and exposure time is required to avoid adverse effects on cellular processes.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide. One of the primary areas of research is the development of more potent and selective inhibitors of ADPRase enzymes. Additionally, the potential applications of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be further explored. Furthermore, the effects of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide on other cellular processes such as autophagy and metabolism need to be investigated to gain a better understanding of its mechanism of action. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is also an area of future research.

Synthesis Methods

The synthesis method of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide involves the reaction of 3-acetylphenylboronic acid, 2,6-dichloro-5-fluoronicotinoyl chloride, and potassium carbonate in tetrahydrofuran (THF) at room temperature. The reaction is carried out under an inert atmosphere and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography to obtain pure N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to be useful in various fields of scientific research. One of the primary applications of this compound is in the study of ADPRase enzymes. ADPRase enzymes play a crucial role in maintaining cellular homeostasis by regulating the levels of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, a critical signaling molecule. The inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to have significant impacts on cellular processes such as DNA repair, apoptosis, and inflammation.

properties

Product Name

N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide

Molecular Formula

C14H9Cl2FN2O2

Molecular Weight

327.1 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C14H9Cl2FN2O2/c1-7(20)8-3-2-4-9(5-8)18-14(21)10-6-11(17)13(16)19-12(10)15/h2-6H,1H3,(H,18,21)

InChI Key

QSKCJODKZXJXRR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

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